Cas no 1425413-21-3 (4-(Cyclopropylamino)cyclohexan-1-one)

4-(Cyclopropylamino)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- 4-(cyclopropylamino)cyclohexan-1-one
- 1425413-21-3
- SCHEMBL21047670
- EN300-6825675
- 4-(Cyclopropylamino)cyclohexan-1-one
-
- インチ: 1S/C9H15NO/c11-9-5-3-8(4-6-9)10-7-1-2-7/h7-8,10H,1-6H2
- InChIKey: PZMMHCDXVFCXHU-UHFFFAOYSA-N
- SMILES: O=C1CCC(CC1)NC1CC1
計算された属性
- 精确分子量: 153.115364102g/mol
- 同位素质量: 153.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 29.1Ų
4-(Cyclopropylamino)cyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6825675-10.0g |
4-(cyclopropylamino)cyclohexan-1-one |
1425413-21-3 | 95.0% | 10.0g |
$2946.0 | 2025-03-12 | |
Enamine | EN300-6825675-0.05g |
4-(cyclopropylamino)cyclohexan-1-one |
1425413-21-3 | 95.0% | 0.05g |
$575.0 | 2025-03-12 | |
Enamine | EN300-6825675-1.0g |
4-(cyclopropylamino)cyclohexan-1-one |
1425413-21-3 | 95.0% | 1.0g |
$685.0 | 2025-03-12 | |
Enamine | EN300-6825675-5.0g |
4-(cyclopropylamino)cyclohexan-1-one |
1425413-21-3 | 95.0% | 5.0g |
$1987.0 | 2025-03-12 | |
Enamine | EN300-6825675-0.1g |
4-(cyclopropylamino)cyclohexan-1-one |
1425413-21-3 | 95.0% | 0.1g |
$603.0 | 2025-03-12 | |
Enamine | EN300-6825675-0.5g |
4-(cyclopropylamino)cyclohexan-1-one |
1425413-21-3 | 95.0% | 0.5g |
$658.0 | 2025-03-12 | |
Enamine | EN300-6825675-0.25g |
4-(cyclopropylamino)cyclohexan-1-one |
1425413-21-3 | 95.0% | 0.25g |
$630.0 | 2025-03-12 | |
Enamine | EN300-6825675-2.5g |
4-(cyclopropylamino)cyclohexan-1-one |
1425413-21-3 | 95.0% | 2.5g |
$1343.0 | 2025-03-12 |
4-(Cyclopropylamino)cyclohexan-1-one 関連文献
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
4-(Cyclopropylamino)cyclohexan-1-oneに関する追加情報
4-(Cyclopropylamino)cyclohexan-1-one: An Overview of a Promising Compound (CAS No. 1425413-21-3)
4-(Cyclopropylamino)cyclohexan-1-one (CAS No. 1425413-21-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclopropylamino and cyclohexanone moieties, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The molecular structure of 4-(Cyclopropylamino)cyclohexan-1-one consists of a cyclohexanone ring substituted with a cyclopropylamino group. This configuration imparts specific chemical and physical properties that are crucial for its biological activity. The cyclohexanone ring provides rigidity and stability, while the cyclopropylamino group introduces flexibility and potential hydrogen bonding capabilities, which are essential for interactions with biological targets.
Recent studies have highlighted the potential of 4-(Cyclopropylamino)cyclohexan-1-one in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that this compound can modulate specific neurotransmitter systems, particularly those involving serotonin and dopamine. These findings suggest that 4-(Cyclopropylamino)cyclohexan-1-one may have applications in treating conditions such as depression, anxiety, and Parkinson's disease.
In addition to its neurological effects, 4-(Cyclopropylamino)cyclohexan-1-one has also been investigated for its anti-inflammatory properties. A study published in the Inflammation Research journal demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. These results indicate that 4-(Cyclopropylamino)cyclohexan-1-one could be a promising candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 4-(Cyclopropylamino)cyclohexan-1-one is another area of active research. Studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, which are important factors for its potential use as an oral medication. Additionally, preliminary toxicity studies have indicated that 4-(Cyclopropylamino)cyclohexan-1-one has a low toxicity profile, making it a safe candidate for further clinical development.
The synthetic route to produce 4-(Cyclopropylamino)cyclohexan-1-one is well-documented in the literature. A common method involves the reaction of 4-chlorocyclohexanone with cyclopropylamine in the presence of a base. This reaction proceeds via nucleophilic substitution to form the desired product. The yield and purity of the final compound can be optimized by adjusting reaction conditions such as temperature, solvent, and catalyst.
In conclusion, 4-(Cyclopropylamino)cyclohexan-1-one (CAS No. 1425413-21-3) is a promising compound with a wide range of potential therapeutic applications. Its unique molecular structure confers specific biological activities that make it an attractive candidate for further research and development. Ongoing studies are likely to uncover additional uses for this compound, potentially leading to new treatments for various medical conditions.
1425413-21-3 (4-(Cyclopropylamino)cyclohexan-1-one) Related Products
- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)
- 1779805-52-5(7-Thia-4-azaspiro[2.5]octane)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)
- 1890029-78-3(2-(1-Methylpiperidin-4-yl)ethane-1-sulfonyl chloride)
- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)
- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)
- 710348-58-6({4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid)
- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)




